molecular formula C24H31N3O4 B5517046 N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide

Cat. No. B5517046
M. Wt: 425.5 g/mol
InChI Key: YVXJIYFHAMLTBD-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide is a useful research compound. Its molecular formula is C24H31N3O4 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide is 425.23145648 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones, including compounds structurally related to N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide, have been synthesized and characterized for their nonlinear optical properties. These compounds exhibit potential as candidates for optical device applications, such as optical limiters and switches, due to their significant third-order nonlinear optical properties, which are crucial for the development of optical power limiting behavior at specific wavelengths (Naseema et al., 2010).

Coordination Chemistry and Crystal Structures

The coordination chemistry of similar hydrazone ligands with metal ions like oxovanadium(V) has been explored, leading to the synthesis of metal complexes characterized by their crystal structures. These complexes are significant for their potential applications in catalysis, magnetic materials, and as antimicrobial agents. The ligands coordinate to metal centers through multiple sites, offering a versatile approach to designing metal-organic frameworks with specific properties (Zhang et al., 2015).

Urease Inhibition and Antimicrobial Activity

Hydrazone compounds related to the chemical have demonstrated strong urease inhibitory activities, which is crucial for the development of treatments for diseases caused by urease-producing pathogens. Moreover, these compounds show promising antimicrobial activities against various bacteria strains, suggesting their potential as leads for new antibacterial agents (Sheng et al., 2015).

Sensor Development

The development of sensors based on hydrazone derivatives for the detection of heavy metals like mercury (Hg2+) has been reported. These sensors offer high sensitivity, selectivity, and fast response times, essential for environmental monitoring and safety applications. The functionalization of electrodes with these compounds enhances their performance in detecting heavy metal ions in various samples (Hussain et al., 2017).

Antitumor and Enzyme Inhibition

Some hydrazone derivatives exhibit significant antitumor activity against various cancer cell lines, highlighting their potential as antitumor agents. Additionally, their ability to inhibit enzymes like xanthine oxidase has been studied, suggesting applications in the treatment of diseases associated with oxidative stress and other metabolic disorders (Xue et al., 2022).

properties

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-17-9-7-8-10-18(17)14-25-26-22(28)15-31-21-12-11-19(13-20(21)27(29)30)24(5,6)16-23(2,3)4/h7-14H,15-16H2,1-6H3,(H,26,28)/b25-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXJIYFHAMLTBD-AFUMVMLFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)C(C)(C)CC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)C(C)(C)CC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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